molecular formula C3H9Cl2N3O2S B028029 3-chloro-N-sulfamoylpropanimidamide hydrochloride CAS No. 106649-95-0

3-chloro-N-sulfamoylpropanimidamide hydrochloride

Cat. No.: B028029
CAS No.: 106649-95-0
M. Wt: 222.09 g/mol
InChI Key: IVLQMIVEODCGLH-UHFFFAOYSA-N
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Description

N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride is a chemical compound with the molecular formula C3H9Cl2N3O2S and a molecular weight of 222.09 g/mol . This compound is known for its unique structure, which includes an aminosulfonyl group and a chloropropanimidamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride typically involves the reaction of 3-chloropropionitrile with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-chloro-N'-sulfamoylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN3O2S.ClH/c4-2-1-3(5)7-10(6,8)9;/h1-2H2,(H2,5,7)(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLQMIVEODCGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=NS(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)/C(=N/S(=O)(=O)N)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020212
Record name Propanimidamide, N-​(aminosulfonyl)​-​3-​chloro-​, hydrochloride (1:1)
Source EPA DSSTox
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Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106649-95-0
Record name Propanimidamide, N-(aminosulfonyl)-3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106649-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanimidamide, N-​(aminosulfonyl)​-​3-​chloro-​, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride
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Record name N-(Aminosulfonyl)-3-chloropropanimidamide hydrochloride
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